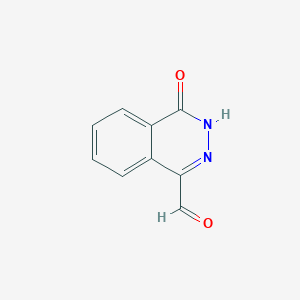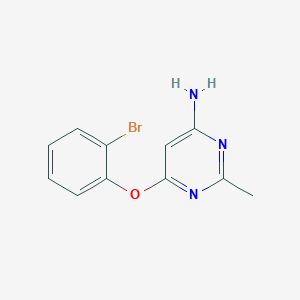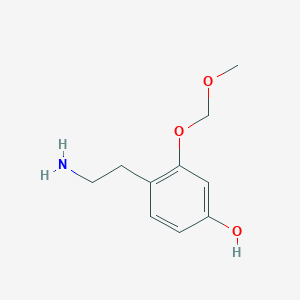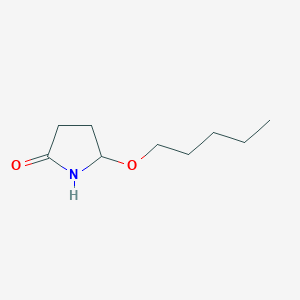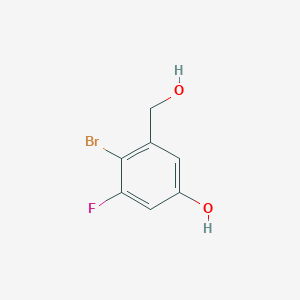![molecular formula C17H14N2O3 B8284080 [1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-](/img/structure/B8284080.png)
[1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-
概要
説明
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is a heterocyclic compound that features a biphenyl core substituted with a carboxylic acid group and a 1,3,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the biphenyl core. One common method involves the reaction of methyl carbazates with aldehydes under oxidative cyclization conditions . The reaction conditions often include the use of iodine as a catalyst and a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core or the oxadiazole ring.
科学的研究の応用
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Material Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用機序
The mechanism of action of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and the attached functional groups.
Biphenyl Carboxylic Acids: Compounds with a biphenyl core and a carboxylic acid group, but without the oxadiazole ring.
Uniqueness
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core, the carboxylic acid group, and the 1,3,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-9-14(16-19-18-11(2)22-16)7-8-15(10)12-3-5-13(6-4-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChIキー |
IYUWPABGJRYIQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol](/img/structure/B8283998.png)
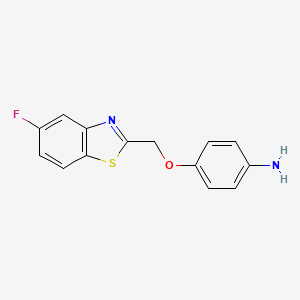
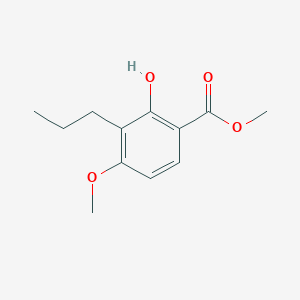
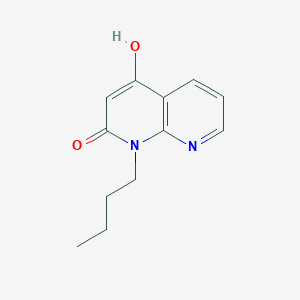
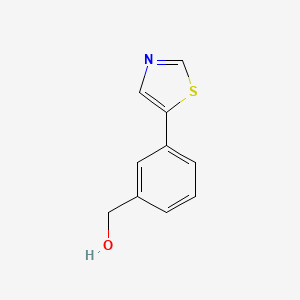
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)
